2-nitro-N-(2-oxotetrahydrothiophen-3-yl)benzenesulfonamide
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Overview
Description
2-NITRO-N-(2-OXOTHIOLAN-3-YL)BENZENE-1-SULFONAMIDE is a chemical compound with the molecular formula C10H10N2O5S2 and a molecular weight of 302.33 g/mol . This compound belongs to the class of sulfonamides, which are known for their diverse pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties .
Preparation Methods
The synthesis of 2-NITRO-N-(2-OXOTHIOLAN-3-YL)BENZENE-1-SULFONAMIDE typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 2-oxothiolan-3-amine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
2-NITRO-N-(2-OXOTHIOLAN-3-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
2-NITRO-N-(2-OXOTHIOLAN-3-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-NITRO-N-(2-OXOTHIOLAN-3-YL)BENZENE-1-SULFONAMIDE involves its interaction with bacterial enzymes. The compound acts as a competitive inhibitor of dihydropteroate synthetase, an enzyme crucial for the synthesis of folic acid in bacteria . By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication .
Comparison with Similar Compounds
2-NITRO-N-(2-OXOTHIOLAN-3-YL)BENZENE-1-SULFONAMIDE can be compared with other sulfonamide compounds such as:
Sulfamethazine: Used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Employed in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.
The uniqueness of 2-NITRO-N-(2-OXOTHIOLAN-3-YL)BENZENE-1-SULFONAMIDE lies in its specific structural features, such as the presence of the 2-oxothiolan-3-yl group, which may confer unique biological activities and chemical reactivity compared to other sulfonamides .
Properties
Molecular Formula |
C10H10N2O5S2 |
---|---|
Molecular Weight |
302.3 g/mol |
IUPAC Name |
2-nitro-N-(2-oxothiolan-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H10N2O5S2/c13-10-7(5-6-18-10)11-19(16,17)9-4-2-1-3-8(9)12(14)15/h1-4,7,11H,5-6H2 |
InChI Key |
DHWAXEAJBUHEFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=O)C1NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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